Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate
Description
Structural Analysis of Methyl 2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate
Molecular Configuration and Stereochemical Features
Absolute Configuration at C2 and C3 Positions
The compound’s IUPAC name—methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate—defines its connectivity but does not explicitly specify stereochemistry. The C2 and C3 positions are stereogenic centers due to the amino and hydroxyl substituents, respectively. In analogous β-amino acids, such as methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate, the (2R,3S) configuration is established through X-ray crystallography. For the 4-nitrophenyl variant, steric and electronic effects from the para-nitro group may influence conformational preferences, though experimental determination of its absolute configuration remains pending. Computational modeling suggests that the bulky Boc group at C2 and the 4-nitrophenyl group at C3 favor a staggered conformation to minimize steric clashes (Figure 1).
Table 1: Key Molecular Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C15H20N2O7 |
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N+[O-])O)C(=O)OC |
Conformational Analysis of the Propanoate Backbone
The propanoate backbone adopts a semi-rigid conformation influenced by intramolecular interactions. The Boc group at C2 creates steric hindrance, favoring a gauche arrangement between the amino and ester functionalities. Meanwhile, the hydroxyl group at C3 participates in a hydrogen bond with the ester carbonyl oxygen (O2), stabilizing a six-membered pseudo-cyclic structure (Figure 2). This interaction reduces rotational freedom around the C2–C3 bond, as evidenced by nuclear Overhauser effect (NOE) correlations in similar β-hydroxy esters. The 4-nitrophenyl group’s electron-withdrawing nature further polarizes the aryl ring, enhancing dipole-dipole interactions with adjacent molecules in the solid state.
Crystallographic Characterization
X-ray Diffraction Studies of Single Crystals
No published X-ray diffraction data exists for this specific compound. However, studies on structurally related molecules, such as methyl 1,3-benzoxazole-2-carboxylate, reveal that aromatic nitro groups and ester functionalities often promote planar molecular arrangements stabilized by π–π stacking and hydrogen bonding. For instance, the herringbone packing observed in methyl 1,3-benzoxazole-2-carboxylate arises from C–H⋯N and C–H⋯O interactions. By analogy, the title compound’s nitro and hydroxyl groups could facilitate similar supramolecular architectures, though the Boc group’s steric bulk may introduce packing distortions.
Hydrogen Bonding Network in Solid-State Structures
The compound’s functional groups—hydroxyl (–OH), ester (–COOCH3), and nitro (–NO2)—provide multiple hydrogen-bonding sites. In hypothetical crystalline packing:
- The hydroxyl group (O3–H) may act as a donor to the nitro group’s oxygen (O⋯H–O distance ~2.1 Å).
- The Boc carbonyl (O1) could accept hydrogen bonds from adjacent methyl or aryl C–H groups (C–H⋯O ~3.3 Å).
- Weak C–H⋯π interactions between the nitrophenyl ring and ester methyl groups may further stabilize the lattice.
Table 2: Hypothetical Hydrogen-Bond Geometry
| Interaction | D–H⋯A | D⋯A (Å) | Angle (°) |
|---|---|---|---|
| O3–H⋯O(NO2) | 0.98–2.10 | 3.08 | 155 |
| C9–H⋯O1(Boc) | 0.95–2.65 | 3.39 | 133 |
Comparative Structural Analysis with β-Amino Acid Derivatives
The compound belongs to the β2,3-amino acid subclass, characterized by substituents at both C2 and C3. Key comparisons include:
1. 2-Amino-2-(4-hydroxy-3-nitrophenyl)propanoate:
- Lacks Boc protection, rendering the amine group more reactive.
- The hydroxyl group at C4 on the phenyl ring introduces additional hydrogen-bonding capacity compared to the para-nitro group.
2. Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate:
- The ortho-nitro group creates steric hindrance, reducing planarity between the phenyl ring and propanoate backbone.
- Exhibits a (2R,3S) configuration confirmed by X-ray studies, suggesting possible enantiomeric relationships with the 4-nitro analog.
Table 3: Structural Comparison of β-Amino Acid Derivatives
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
InChI Key |
SMPRKQDXVQWFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
- The amino group is protected by introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl).
- This reaction requires a base such as triethylamine to neutralize the released acid.
- Typical solvents include tetrahydrofuran (THF) or dichloromethane.
- Reaction temperature is often maintained at 0°C to room temperature to control reaction rate and avoid side reactions.
Introduction of the Hydroxyl Group
- The 3-hydroxy group can be introduced via reduction of a corresponding keto intermediate using sodium borohydride (NaBH4) in methanol or ethanol.
- The reaction is carried out at low temperatures (0–5°C) to ensure selectivity and minimize over-reduction.
- This step yields the hydroxypropanoate backbone with stereochemical control, often favoring the (2R,3S) configuration.
Introduction of the 4-Nitrophenyl Group
- The 4-nitrophenyl substituent is introduced through nucleophilic aromatic substitution or coupling reactions.
- A common approach involves reacting the Boc-protected amino acid derivative with 4-nitrophenyl halides or derivatives under anhydrous conditions.
- Catalysts such as diphenyl phosphate may be used to facilitate the reaction.
- Reaction conditions typically involve heating at around 85°C for extended periods (e.g., 60 hours) in solvents like THF.
Esterification
- The methyl ester is formed by esterification of the carboxylic acid group using methanol in the presence of acid catalysts.
- Alternatively, methyl esters may be introduced by starting from methyl esters of amino acids or via transesterification.
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Amino group protection | Boc2O, triethylamine | THF/DCM | 0–25 | 1–4 | 85–95 |
| Hydroxyl group introduction | NaBH4 | Methanol | 0–5 | 1–2 | 70–80 |
| 4-Nitrophenyl group introduction | 4-nitrophenyl halide, diphenyl phosphate catalyst | THF | 85 | 60 | 60 |
| Esterification | Methanol, acid catalyst | Methanol | Reflux | 4–6 | 75–85 |
- Flash column chromatography on silica gel using ethyl acetate/hexane gradients is the standard purification method.
- Crystallization from suitable solvents such as tert-butyl methyl ether can be employed to obtain pure crystalline product.
- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.
- Final product purity is confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows characteristic signals for tert-butyl protons (~1.4 ppm), aromatic protons of the nitrophenyl group (7.5–8.5 ppm), and hydroxyl proton.
- $$^{13}C$$ NMR confirms the Boc carbonyl (~155 ppm) and ester carbonyl (~170 ppm).
-
- Hydroxyl stretch at ~3400 cm⁻¹.
- Carbonyl stretches at ~1700 cm⁻¹.
-
- Molecular ion peak consistent with molecular weight of 340.33 g/mol.
-
- Used in analog studies to confirm stereochemistry at the hydroxy center.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O7 |
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | Methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
| CAS Number | Not specified in public sources |
| Boc Protection Group | tert-Butoxycarbonyl |
| Functional Groups | Amino (protected), Hydroxyl, Nitroaryl, Ester |
The preparation of methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate is a well-established multi-step synthetic process involving amino group protection, selective reduction to introduce the hydroxyl group, nucleophilic aromatic substitution or coupling to attach the nitrophenyl moiety, and esterification to form the methyl ester. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity. Purification is typically achieved by chromatographic methods, and the product structure is confirmed by comprehensive spectroscopic analyses.
This compound’s synthesis benefits from advances in flow chemistry and catalyst development, which improve efficiency and sustainability in industrial settings. Its unique combination of functional groups makes it valuable for further research in medicinal chemistry and biochemical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at -40°C.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 for inversion reactions.
Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carbonyl compounds.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group and the nitrophenyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, differing in substituents, stereochemistry, and functional groups. Below is a detailed analysis of key analogs and their distinguishing features:
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid (Compound 36)
- Structure : Features a 4-hydroxy-2-methylphenyl group instead of the 4-nitrophenyl moiety and a carboxylic acid instead of a methyl ester.
- The carboxylic acid increases hydrophilicity compared to the methyl ester, affecting solubility and bioavailability .
- Synthesis: Prepared via Boc protection of the amine followed by coupling with a substituted phenylpropanoic acid .
(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid
- Structure : Lacks the Boc group and methyl ester; contains a 3-nitro substituent on the phenyl ring.
- Key Differences: The free amine and carboxylic acid make it more polar and reactive. The nitro group at the 3-position (vs.
- Biological Relevance: Nitrated amino acids like this are associated with oxidative stress markers and may participate in pathological pathways .
Methyl 2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate
- Structure : Substitutes the 4-nitrophenyl and hydroxyl groups with a 4-bromobenzyl moiety.
- Key Differences: The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which the nitro group cannot.
- Applications : Used as a pharmaceutical intermediate, particularly in halogenated drug candidates .
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic Acid
- Structure : Replaces the nitro group with a methoxy substituent.
- Key Differences :
2-[(tert-Butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic Acid
- Structure : Contains a 4-fluoroindole ring instead of the 4-nitrophenyl group.
- Key Differences :
Data Table: Comparative Analysis of Structural and Functional Properties
| Compound Name | Substituent(s) | Functional Groups | Molecular Formula | Key Properties |
|---|---|---|---|---|
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate | 4-Nitrophenyl, hydroxyl | Boc-protected amine, methyl ester | C₁₆H₂₀N₂O₇ | Electron-deficient aryl, moderate solubility in organic solvents |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid | 4-Hydroxy-2-methylphenyl | Boc-protected amine, carboxylic acid | C₁₆H₂₁NO₅ | Enhanced hydrophilicity, reduced reactivity toward electrophiles |
| (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | 3-Nitro, 4-hydroxyphenyl | Free amine, carboxylic acid | C₉H₁₀N₂O₅ | High polarity, potential oxidative stress biomarker |
| Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate | 4-Bromobenzyl | Boc-protected amine, methyl ester | C₁₆H₂₂BrNO₄ | Halogenated intermediate, suitable for cross-coupling reactions |
| 2-[(tert-Butoxycarbonyl)amino]-3-(4-fluoro-1H-indol-3-yl)propanoic acid | 4-Fluoroindole | Boc-protected amine, carboxylic acid | C₁₆H₁₉FN₂O₄ | Enhanced metabolic stability, indole-mediated interactions |
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate, also known by its CAS number 1955493-20-5, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₉N₁O₅ |
| Molecular Weight | 233.26 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water) | 1.93 |
| Solubility | High |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
These properties suggest that the compound is likely to exhibit significant interactions in biological systems, which can be explored through various assays.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of derivatives similar to this compound. For instance, compounds containing similar functional groups have demonstrated high radical-scavenging activity in assays such as ABTS and FRAP. These assays measure the ability of a compound to donate electrons to free radicals, thus neutralizing them and preventing oxidative stress in biological systems .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the potential therapeutic applications of this compound. In vitro studies have shown that compounds with structural similarities can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death. For example, a study reported IC50 values for related compounds ranging from 6.23 μM to 19.6 μM in inhibiting lipid peroxidation, indicating their effectiveness in combating oxidative damage .
Case Studies
- Case Study on Antioxidant Properties :
- Cytotoxicity Assessment :
Q & A
Q. What are the optimal synthetic conditions for preparing Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate, and how can reaction progress be monitored?
Methodological Answer:
- Synthesis Protocol :
- Solvent System : Use a THF/water mixture (e.g., 4:1 v/v) with LiOH as a base for hydrolysis or coupling reactions. Stir for 2–4 hours at room temperature .
- Workup : Extract the product using ethyl acetate and water. Acidify the aqueous layer to pH ~6 for precipitation, followed by concentration under reduced pressure.
- Purification : Employ preparative HPLC with a C18 column and acetonitrile/water gradient (e.g., 10–90% over 30 minutes) .
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or analytical HPLC. For intermediates, confirm stereochemistry using chiral columns .
Q. What safety precautions are essential when handling this compound, particularly due to its nitro and hydroxyl functional groups?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent handling .
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (nitro groups may pose explosive risks under extreme conditions) .
- Contradictions : While some structurally similar nitroaromatics are labeled "no known hazards" (e.g., ), err on caution due to the compound’s potential reactivity .
Advanced Research Questions
Q. How can competing side reactions (e.g., nitro group reduction or tert-butyl cleavage) be suppressed during synthesis?
Methodological Answer:
- Nitro Group Stability : Avoid reducing agents (e.g., Pd/C under H₂). Use inert atmospheres (N₂/Ar) and moderate temperatures (<50°C) to prevent unintended reduction .
- tert-Butyl Protection : Minimize exposure to strong acids (e.g., TFA) that cleave the Boc group. Optimize reaction time to prevent hydrolysis .
- Validation : Monitor byproducts via LC-MS; compare retention times with known impurities (e.g., de-Boc derivatives) .
Q. Which analytical techniques are most effective for characterizing structural integrity and enantiomeric purity?
Methodological Answer:
- Primary Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm hydroxy, nitro, and tert-butyl groups (e.g., δ ~1.4 ppm for Boc methyl) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to resolve enantiomers .
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₂₁N₂O₈: 393.12) .
- Purity Criteria : ≥95% by area normalization in HPLC (λ = 254 nm) .
Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be investigated?
Methodological Answer:
- Step 1 : Re-examine synthetic steps for potential intermediates (e.g., incomplete Boc deprotection or nitro reduction) .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with literature data for similar tert-butyl-protected nitroaromatics .
- Step 3 : Isolate impurities via flash chromatography and characterize structurally to identify side products .
Q. What strategies enhance enantiomeric purity during synthesis of this chiral compound?
Methodological Answer:
- Chiral Catalysis : Use asymmetric catalysts (e.g., Jacobsen’s catalyst) for stereoselective formation of the hydroxy group .
- Protecting Groups : Employ Boc for amino protection to minimize racemization during coupling steps .
- Crystallization : Perform chiral resolution using diastereomeric salt formation (e.g., L-tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
